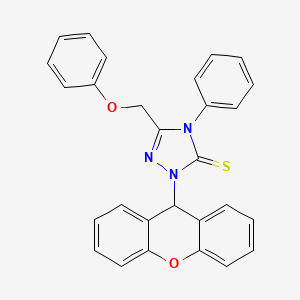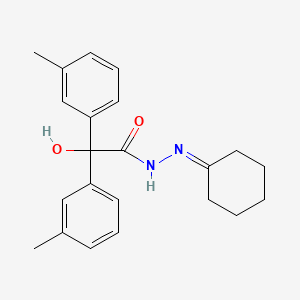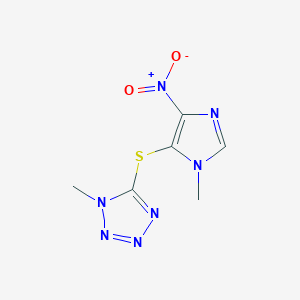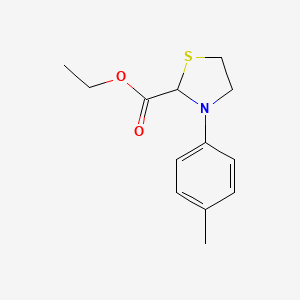
5-(anthracen-9-ylmethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(ANTHRACEN-9-YL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a compound that features an anthracene moiety linked to a dimethyl diazinane trione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(ANTHRACEN-9-YL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of anthracene-9-carbaldehyde with a suitable diazinane derivative. One common method involves heating a mixture of anthracene-9-carbaldehyde and 5-amino-3,4-dimethylisoxazole in ethanol at 80°C for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by recrystallization from a methanol-chloroform mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(ANTHRACEN-9-YL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the anthracene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include anthraquinone derivatives, dihydro derivatives, and substituted anthracene compounds.
Wissenschaftliche Forschungsanwendungen
5-[(ANTHRACEN-9-YL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-[(ANTHRACEN-9-YL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets through its anthracene moiety. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Similar in structure but contains an isoxazole ring instead of a diazinane trione.
(E)-N1-[(anthracen-9-yl)methylidene]-N4-phenylbenzene-1,4-diamine: Contains a phenylbenzene diamine moiety instead of a diazinane trione.
2-[(anthracen-9-yl)methylidene]-2,3-dihydro-1-benzothiophen-3-one: Features a benzothiophenone moiety instead of a diazinane trione.
Uniqueness
5-[(ANTHRACEN-9-YL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of an anthracene moiety with a diazinane trione structure. This unique combination imparts specific chemical and physical properties that make it suitable for a variety of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C21H16N2O3 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
5-(anthracen-9-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H16N2O3/c1-22-19(24)18(20(25)23(2)21(22)26)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
InChI-Schlüssel |
HIJCZAIGUJTSBG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(=O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Bromophenyl)amino]-N'-cyclohexylideneacetohydrazide](/img/structure/B11096322.png)

![N-[4-(acetylamino)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B11096326.png)



![Diethyl 5-({[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11096347.png)

![2-(1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15,17,19-nonaen-10-yl)acetic acid](/img/structure/B11096360.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11096363.png)
![2-[3,4-Dichloro(phenylsulfonyl)anilino]-N-(4-nitrophenyl)acetamide](/img/structure/B11096382.png)
![(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11096398.png)
![2,4-dibromo-6-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11096400.png)
![8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B11096419.png)
